Clarithromycin N-oxide: A Comprehensive Technical Guide to its Structure, Synthesis, and Analysis
Clarithromycin N-oxide: A Comprehensive Technical Guide to its Structure, Synthesis, and Analysis
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction
Clarithromycin is a semi-synthetic macrolide antibiotic of critical importance in treating a wide array of bacterial infections, from respiratory tract infections to Helicobacter pylori eradication.[1] As with any therapeutic agent, a profound understanding of its metabolic fate and potential impurities is paramount for ensuring safety and efficacy. Clarithromycin N-oxide is a principal metabolite and a known transformation product of Clarithromycin, frequently identified as "Clarithromycin Impurity Q" in pharmacopeial standards.[2][3]
This technical guide provides an in-depth exploration of the chemical structure, synthesis, and analytical characterization of Clarithromycin N-oxide. Designed for the practicing scientist, this document moves beyond simple data recitation to explain the causality behind its formation and the methodological choices for its characterization, grounding all information in authoritative references.
Part 1: Chemical Identity and Structural Elucidation
A precise understanding of a molecule's structure is the foundation of all further investigation. This section details the fundamental chemical identity of Clarithromycin N-oxide.
Core Identifiers and Nomenclature
The fundamental properties and identifiers for Clarithromycin N-oxide are summarized below for rapid reference.
| Identifier | Value | Reference(s) |
| IUPAC Name | (2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide | [2] |
| CAS Number | 118074-07-0 | [2][4] |
| Molecular Formula | C₃₈H₆₉NO₁₄ | [2][4] |
| Molecular Weight | 763.95 g/mol | [4] |
| Synonyms | Clarithromycin Impurity Q, 6-O-Methylerythromycin N-oxide | [2][3] |
Structural Features
Clarithromycin N-oxide retains the core macrolide structure of its parent compound: a 14-membered lactone ring appended with two critical sugar moieties: L-cladinose and D-desosamine. The defining structural modification occurs on the D-desosamine sugar. The tertiary dimethylamino group at the 3'-position is oxidized to form an N-oxide functional group.[2] This seemingly minor change significantly alters the molecule's polarity and chemical properties.
Physicochemical Properties
The N-oxidation of the tertiary amine introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, creating a highly polar functional group. This significantly impacts the molecule's overall physicochemical profile, increasing its hydrophilicity compared to the parent drug.
| Computed Property | Value | Reference(s) |
| XLogP3 | 3.2 | [2] |
| Topological Polar Surface Area | 198 Ų | [2] |
| Hydrogen Bond Donor Count | 4 | [2] |
| Hydrogen Bond Acceptor Count | 14 | [2] |
| Solubility | Soluble in methanol and chloroform | [5] |
Part 2: Synthesis and Formation
Clarithromycin N-oxide is relevant to researchers both as a product of biological metabolism and as a compound that can be prepared in the laboratory for use as an analytical standard.
Metabolic Formation Pathway
The biotransformation of Clarithromycin primarily occurs in the liver and is mediated by the cytochrome P450 enzyme system. Specifically, the CYP3A4 isoenzyme is responsible for the oxidative metabolism of Clarithromycin, leading to N-demethylation and 14-hydroxylation.[6] The formation of Clarithromycin N-oxide is also an oxidative metabolic process targeting the nucleophilic dimethylamino group. This N-oxidation is a common metabolic pathway for tertiary amines and is logically attributed to the same CYP3A enzyme system that metabolizes the rest of the molecule.[7][8]
Laboratory Synthesis Protocol
The controlled synthesis of Clarithromycin N-oxide is essential for generating reference standards for analytical and metabolic studies. The following protocol is adapted from published methodologies.[9]
Causality: The choice of hydrogen peroxide (H₂O₂) as the oxidant is based on its efficacy in converting tertiary amines to their corresponding N-oxides. The acetonitrile/water solvent system ensures the solubility of the relatively nonpolar Clarithromycin starting material while also accommodating the aqueous H₂O₂. The reaction is heated to increase the reaction rate, and H₂O₂ is added stepwise to control the exothermic reaction and minimize the formation of degradation byproducts.[9] Purification by recrystallization from water leverages the increased polarity and water solubility of the N-oxide product compared to the unreacted starting material.
Experimental Protocol: Synthesis of Clarithromycin N-oxide
-
Dissolution: In a suitable reaction flask, suspend 0.015 mol of Clarithromycin in 500 mL of 50% aqueous acetonitrile.
-
Heating: Heat the suspension to 80-100 °C with stirring until all Clarithromycin is fully dissolved.
-
Oxidation (Stepwise Addition): Cool the solution to 50-60 °C. Add 40 mL of 10% (w/v) hydrogen peroxide solution. Allow the reaction to proceed for 2 hours with continuous stirring.
-
Continued Oxidation: Add a second 80 mL aliquot of 10% hydrogen peroxide solution and react for another 2 hours.
-
Final Oxidation: Add a final 80 mL aliquot of 10% hydrogen peroxide solution and allow the reaction to proceed for 2 more hours to ensure complete conversion.
-
Solvent Removal: Evaporate the reaction solution to dryness using a water bath or rotary evaporator to remove the solvent and any residual hydrogen peroxide.
-
Purification (Recrystallization): Dissolve the resulting residue in a minimal amount of hot water. Allow the solution to cool slowly to room temperature, then chill in an ice bath to promote crystallization.
-
Isolation: Collect the precipitated crystals of Clarithromycin N-oxide by vacuum filtration, wash with cold water, and dry under vacuum.
Part 3: Spectroscopic and Analytical Characterization
Robust analytical methods are required to confirm the identity and quantify the presence of Clarithromycin N-oxide in various matrices.
Mass Spectrometry (MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for identifying and quantifying Clarithromycin N-oxide. The molecule readily forms a protonated molecular ion [M+H]⁺ in electrospray ionization (ESI).
| MS Parameter | Value | Reference(s) |
| Precursor Ion [M+H]⁺ | m/z 764.4791 | [2] |
| Key Fragment Ions (HCD) | m/z 606.3845, 588.3746, 174.1124, 156.1019 | [2] |
Fragmentation Analysis: The fragmentation pattern is informative. The fragment at m/z 606.38 corresponds to the loss of the N-oxidized desosamine sugar, while the fragment at m/z 174.11 represents the N-oxidized desosamine sugar itself. This pattern provides unequivocal evidence for the location of the modification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While full, assigned NMR spectra are not widely available in peer-reviewed literature, the structural change from a tertiary amine to an N-oxide induces predictable shifts in the NMR spectrum relative to the parent Clarithromycin.[10][11]
-
¹H-NMR: The most significant change is expected for the N-methyl protons on the desosamine sugar. In Clarithromycin, these protons appear as a singlet around 2.3 ppm.[12] Upon N-oxidation, the strong deshielding effect of the oxygen atom would cause a substantial downfield shift of this singlet, likely to >3.0 ppm. Protons on adjacent carbons (e.g., H-2' and H-3') would also experience smaller downfield shifts.
-
¹³C-NMR: Similarly, the N-methyl carbons, which resonate around 40 ppm in Clarithromycin, would be significantly shifted downfield. The C-3' carbon, to which the N-oxide group is attached, would also be deshielded.
These predicted shifts provide a powerful diagnostic tool for confirming the identity of the synthesized standard.
Analytical Methodology for Quantification
Clarithromycin N-oxide is frequently used as a reference standard for pharmacokinetic and drug stability studies.[4] The following outlines a self-validating LC-MS/MS protocol for its quantification in a biological matrix like human plasma.
Protocol: LC-MS/MS Quantification of Clarithromycin N-oxide in Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or standard/QC), add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable-isotope labeled version of the analyte or a related macrolide).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., XBridge C18, 3.5 µm, 2.1x50 mm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient starting with high aqueous phase (e.g., 95% A) and ramping to high organic phase (e.g., 95% B) to elute the analyte.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: ESI Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition (Example):
-
Analyte: 764.5 -> 174.1 (Precursor -> N-oxidized desosamine fragment).
-
Internal Standard: (Transition specific to the chosen IS).
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy must be optimized to maximize signal intensity for the specific transition.
-
Part 4: Significance in Pharmaceutical Development
The study of Clarithromycin N-oxide is not merely an academic exercise; it is critical for the safe and effective development of Clarithromycin-based therapies.
-
As a Metabolite: Characterizing the formation and clearance of Clarithromycin N-oxide is a core component of drug metabolism and pharmacokinetic (DMPK) studies. Understanding the metabolic profile helps predict drug-drug interactions, assess patient-to-patient variability, and establish safe dosing regimens.[4]
-
As an Impurity: As a potential oxidative degradation product, Clarithromycin N-oxide must be monitored and controlled within strict limits in the active pharmaceutical ingredient (API) and final drug product. Its presence can indicate instability, and regulatory agencies require robust analytical methods for its quantification as part of quality control.[3]
Conclusion
Clarithromycin N-oxide is a chemically distinct entity from its parent drug, characterized by the oxidation of the desosamine sugar's dimethylamino group. This structural change imparts greater polarity and defines its role as a key metabolite and a critical process/degradation impurity. A thorough understanding of its structure, metabolic formation via the CYP3A4 pathway, laboratory synthesis for use as a standard, and analytical quantification by LC-MS/MS is indispensable for professionals in drug development, metabolism, and quality assurance. This guide provides the foundational knowledge and practical methodologies required to confidently address the challenges associated with this important molecule.
References
-
Ghosal, A., et al. (1997). Oxidative metabolism of clarithromycin in the presence of human liver microsomes. Major role for the cytochrome P4503A (CYP3A) subfamily. Drug Metabolism and Disposition, 25(5), 556-561. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11320230, Clarithromycin N-oxide. Retrieved January 16, 2026, from [Link].
-
Analytica Chemie. (n.d.). Clarithromycin. Retrieved January 16, 2026, from [Link]
-
Rodvold, K. A. (1999). Clinical pharmacokinetics of clarithromycin. Clinical Pharmacokinetics, 37(5), 385-398. Available from: [Link]
-
MySkinRecipes. (n.d.). Clarithromycin N-oxide. Retrieved January 16, 2026, from [Link]
-
EBM Consult. (2015). Clarithromycin's (Biaxin) Inhibition of CYP450 3A4. Retrieved January 16, 2026, from [Link]
-
SynThink. (n.d.). 118074-07-0 Clarithromycin N-Oxide - Reference Standard. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84029, Clarithromycin. Retrieved January 16, 2026, from [Link].
-
Periti, P., & Mazzei, T. (1999). Macrolide – induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: an update focused on clarithromycin, azithromycin and dirithromycin. Journal of Antimicrobial Chemotherapy, 44(3), 305-314. Available from: [Link]
-
Tinel, M., et al. (1989). Effects of clarithromycin on cytochrome P-450. Comparison with other macrolides. Journal of Pharmacology and Experimental Therapeutics, 250(2), 746-751. Available from: [Link]
-
SpectraBase. (n.d.). Clarithromycin. Retrieved January 16, 2026, from [Link]
-
Asaka, T., et al. (1992). Characterization and Quantitation of Clarithromycin Polymorphs by Powder X-Ray Diffractometry and Solid-State NMR Spectroscopy. Chemical & Pharmaceutical Bulletin, 40(8), 1992-1996. Available from: [Link]
-
Barber, J., et al. (1992). Structural studies on clarithromycin (6-O-methylerythromycin A): Assignments of the 1H and 13C NMR spectra in organic and aqueous solutions. Magnetic Resonance in Chemistry, 30(8), 753-757. Available from: [Link]
- Google Patents. (n.d.). CN103172686B - Preparation method of clarithromycin-N-oxide.
Sources
- 1. Clarithromycin | C38H69NO13 | CID 84029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clarithromycin N-oxide | C38H69NO14 | CID 11320230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Clarithromycin N-oxide [myskinrecipes.com]
- 5. Oxidative metabolism of clarithromycin in the presence of human liver microsomes. Major role for the cytochrome P4503A (CYP3A) subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrolide – induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: an update focused on clarithromycin, azithromycin and dirithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103172686B - Preparation method of clarithromycin-N-oxide - Google Patents [patents.google.com]
- 9. Clarithromycin(81103-11-9) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Clarithromycin N-Oxide | CAS 118074-07-0 | LGC Standards [lgcstandards.com]
- 12. Clarithromycin – Analytica Chemie [staging.analyticachemie.in]
